molecular formula C8H5N3O4 B11895660 3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid CAS No. 62195-06-6

3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid

Cat. No.: B11895660
CAS No.: 62195-06-6
M. Wt: 207.14 g/mol
InChI Key: AALLYEKQMKRVGR-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, and metal hydrides. Major products formed from these reactions include reduced derivatives and substituted imidazo[1,2-a]pyridines .

Mechanism of Action

The mechanism of action of 3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound also affects signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, through phosphorylation processes .

Comparison with Similar Compounds

3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives:

The uniqueness of this compound lies in its specific nitro and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)6-7(11(14)15)10-4-2-1-3-5(10)9-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALLYEKQMKRVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70810991
Record name 3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70810991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62195-06-6
Record name 3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70810991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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